Pentaquine
Overview
Description
Pentaquine is a synthetic compound belonging to the class of 8-aminoquinolines. It has been primarily studied for its antimalarial properties, similar to other compounds in this class such as primaquine and pamaquine . This compound has shown efficacy in targeting the tissue stages of the malaria parasite, making it a valuable tool in the fight against malaria.
Mechanism of Action
Target of Action
Pentaquine, like other 8-aminoquinoline antimalarials such as Primaquine, primarily targets the Plasmodium parasites responsible for malaria . The compound interferes with the life cycle of the parasites, specifically targeting the liver stage of Plasmodium vivax and Plasmodium ovale .
Mode of Action
It is believed to act by generating reactive oxygen species or by interfering with the electron transport in the parasite . It may also bind to and alter the properties of protozoal DNA .
Biochemical Pathways
This compound affects the biochemical pathways of the malaria parasite. It interferes with a part of the parasite (mitochondria) that is responsible for supplying it with energy . Without energy, the parasite dies. This disruption of the parasite’s energy production is a key aspect of this compound’s antimalarial action .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Studies on similar compounds like Primaquine suggest that these drugs are well absorbed orally and widely distributed in the body . Metabolism of these drugs often involves enzymes like CYP2D6 .
Result of Action
The result of this compound’s action is the effective prevention of relapse in vivax malaria . By targeting the liver stage of the malaria parasite, this compound can prevent the re-emergence of the disease after initial treatment. This makes this compound a valuable tool in the fight against malaria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs like Chloroquine or Quinine can affect the metabolism of this compound . These drugs can inhibit the activity of CYP2D6, an enzyme necessary for this compound’s pharmacologic activity . This interaction can shift the balance of metabolite pathways, potentially affecting the efficacy and toxicity of this compound .
Biochemical Analysis
Biochemical Properties
Pentaquine plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, specifically CYP2D6, which is crucial for its metabolic activation . Additionally, this compound interacts with monoamine oxidase A (MAO), facilitating its oxidative deamination . These interactions are essential for the drug’s efficacy and its ability to exert antimalarial effects.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It interferes with the mitochondrial function of malaria parasites, leading to their death . This compound also affects red blood cells by inducing oxidative stress, which can lead to hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency . This compound’s impact on cellular metabolism is evident in its ability to disrupt the electron transport chain within the parasite’s mitochondria .
Molecular Mechanism
The molecular mechanism of this compound involves several pathways. It generates reactive oxygen species (ROS) that damage the parasite’s cellular components . This compound also binds to protozoal DNA, altering its properties and leading to the parasite’s death . Additionally, it interferes with the electron transport chain in the parasite’s mitochondria, disrupting its energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable but can degrade under certain conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in its ability to induce oxidative stress and hemolysis . These effects are more pronounced in in vitro studies compared to in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively prevents malaria relapses without significant adverse effects . At higher doses, this compound can cause toxicity, including neurotoxicity and hemolysis . These adverse effects highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolism, with cytochrome P450 enzymes playing a crucial role in its biotransformation . The primary metabolites include carboxyprimaquine and other hydroxylated derivatives . These metabolites are further conjugated with glucuronic acid, facilitating their excretion .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transport proteins that facilitate its uptake into cells . Once inside the cells, this compound accumulates in the mitochondria, where it exerts its antimalarial effects . The distribution of this compound within tissues is influenced by its binding to plasma proteins and its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria of malaria parasites . This localization is crucial for its mechanism of action, as it disrupts the mitochondrial electron transport chain . This compound’s targeting to the mitochondria is facilitated by its chemical structure, which allows it to cross mitochondrial membranes and accumulate within these organelles .
Preparation Methods
The synthesis of pentaquine involves several steps, starting with the preparation of the quinoline core. The key synthetic route includes:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions involving the condensation of aniline derivatives with aldehydes, followed by cyclization.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, where the quinoline core reacts with amines under controlled conditions.
Methoxylation: The methoxy group is introduced via methylation reactions using methylating agents such as dimethyl sulfate or methyl iodide.
Industrial production methods for this compound typically involve large-scale batch reactions, ensuring high yield and purity through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Pentaquine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of dihydroquinoline derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
Pentaquine has been extensively studied for its antimalarial properties. It is effective against the tissue stages of the malaria parasite, making it a crucial component in the treatment and prevention of malaria relapses . Additionally, this compound has been investigated for its potential neurotoxicity and its effects on the central nervous system . Research has also explored its use in combination therapies to enhance its efficacy and reduce potential side effects .
Comparison with Similar Compounds
Pentaquine is part of the 8-aminoquinoline class of compounds, which includes primaquine, pamaquine, and isothis compound . Compared to these compounds, this compound has shown unique properties in terms of its efficacy and potential side effects. For instance:
Primaquine: Similar to this compound, primaquine is effective against the tissue stages of malaria.
Isothis compound: Isothis compound is another derivative with similar antimalarial properties but has been less studied compared to this compound.
Properties
IUPAC Name |
N-(6-methoxyquinolin-8-yl)-N'-propan-2-ylpentane-1,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-14(2)19-9-5-4-6-10-20-17-13-16(22-3)12-15-8-7-11-21-18(15)17/h7-8,11-14,19-20H,4-6,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXQZROIIKPELG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCCCNC1=C2C(=CC(=C1)OC)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5428-64-8 (phosphate[1:1]) | |
Record name | Pentaquine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40235339 | |
Record name | Pentaquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40235339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86-78-2 | |
Record name | N1-(6-Methoxy-8-quinolinyl)-N5-(1-methylethyl)-1,5-pentanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentaquine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentaquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40235339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PENTAQUINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH99Y5GNF7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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